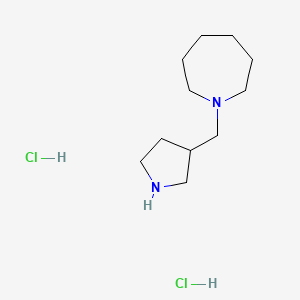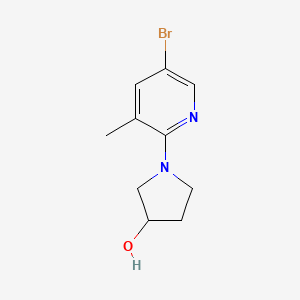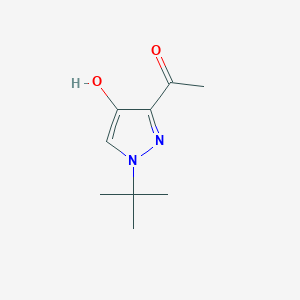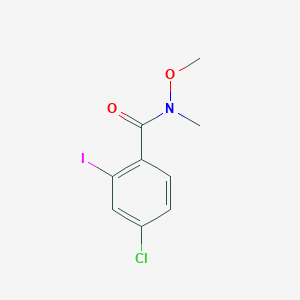![molecular formula C9H18ClNO2 B1441658 3-[2-(Allyloxy)ethoxy]pyrrolidin-Hydrochlorid CAS No. 1220033-28-2](/img/structure/B1441658.png)
3-[2-(Allyloxy)ethoxy]pyrrolidin-Hydrochlorid
Übersicht
Beschreibung
“3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride” is a chemical compound with the formula C9H18ClNO2 . It is a versatile material used in scientific research, with applications such as drug synthesis and polymer development.
Synthesis Analysis
Pyrrolidine, the core structure of this compound, is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This structure allows for various applications in scientific research.Chemical Reactions Analysis
The pyrrolidine ring in “3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride” allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride” include its molecular formula (C9H18ClNO2) and molecular weight . More detailed properties such as melting point, boiling point, and density can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Pharmakologie: Wirkstoffdesign und -entdeckung
Pyrrolidinderivate werden in der medizinischen Chemie häufig verwendet, da ihre gesättigte Natur eine effiziente Erforschung des Pharmakophorraums ermöglicht und zur Stereochemie des Moleküls beiträgt . Die Nicht-Planarität des Pyrrolidinrings, bekannt als "Pseudorotation", erhöht die dreidimensionale Abdeckung, wodurch er zu einem wertvollen Gerüst für die Entwicklung von Medikamenten mit Zielselektivität wird .
Biochemie: Enzyminhibition
Verbindungen wie 3-[2-(Allyloxy)ethoxy]pyrrolidin-Hydrochlorid wurden auf ihre inhibitorische Aktivität gegenüber Carboanhydrase-Isoenzymen untersucht, die an Krankheiten wie Netzhauterkrankungen beteiligt sind . Die sterischen Faktoren des Pyrrolidinrings beeinflussen die biologische Aktivität, und das Verständnis der Struktur-Aktivitäts-Beziehung (SAR) ist entscheidend für die Entwicklung effektiver Enzyminhibitoren .
Chemotherapie: Antikrebsmittel
Pyrrolidinderivate haben in verschiedenen Krebszelllinien eine potente Antitumoraktivität gezeigt . Die Einführung von funktionellen Gruppen in den Pyrrolidinring kann zu Verbindungen mit erheblichem therapeutischem Potenzial gegen Krebs führen .
Neuropharmakologie: Neuroprotektive Mittel
Das Pyrrolidingerüst ist in Verbindungen vorhanden, die neuropharmakologische Aktivitäten, einschließlich Neuroprotektion, aufweisen . Derivate von Pyrrolidin können so konzipiert werden, dass sie mit neurologischen Bahnen interagieren, wodurch potenzielle Behandlungen für neurodegenerative Erkrankungen angeboten werden .
Stoffwechselstörungen: Antihyperglykämika
Einige Pyrrolidinalkaloide haben antihyperglykämische Wirkungen gezeigt, die bei der Behandlung von Stoffwechselstörungen wie Diabetes genutzt werden können . Die Modifikation des Pyrrolidinkernes kann zu neuen Leitverbindungen für die Regulierung des Blutzuckerspiegels führen .
Antimikrobielle Forschung: Antibakterielle und Antimykotika
Pyrrolidinderivate wurden mit antibakteriellen und antifungalen Eigenschaften identifiziert, wodurch sie zu Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe werden . Die Möglichkeit, den Pyrrolidinring zu modifizieren, ermöglicht die Schaffung von Verbindungen, die resistente Bakterien- und Pilzstämme bekämpfen können .
Toxikologie: Untersuchung toxischer Wirkungen
Während Pyrrolidinalkaloide wie Bgugaine und Irniine bekanntermaßen Nierenschäden verursachen, können andere wie Nikotin und Kokain zu Neurotoxizität führen . Die Erforschung der toxischen Wirkungen von Pyrrolidinderivaten ist unerlässlich, um ihr Sicherheitsprofil und potenzielle Nebenwirkungen zu verstehen .
Traditionelle Medizin: Natürliche Heilmittel
Pyrrolidinalkaloide finden sich in traditionellen Heilmitteln und haben eine Reihe von biologischen Aktivitäten, darunter antioxidative und entzündungshemmende Wirkungen . Die Untersuchung dieser natürlichen Verbindungen kann zur Entdeckung neuer Medikamente auf der Grundlage traditionellen Wissens führen .
Safety and Hazards
While specific safety and hazard information for “3-[2-(Allyloxy)ethoxy]pyrrolidine hydrochloride” is not available, it’s important to handle all chemical compounds with care, using appropriate safety measures. For example, pyrrolidine, a related compound, is known to be flammable and can cause severe skin burns and eye damage .
Eigenschaften
IUPAC Name |
3-(2-prop-2-enoxyethoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-5-11-6-7-12-9-3-4-10-8-9;/h2,9-10H,1,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCPMXGIOVEKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220033-28-2 | |
| Record name | Pyrrolidine, 3-[2-(2-propen-1-yloxy)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1441576.png)
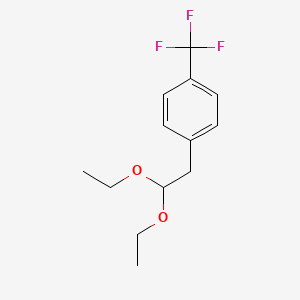
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol hydrochloride](/img/structure/B1441578.png)
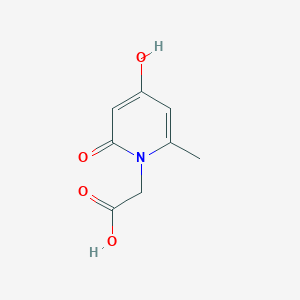
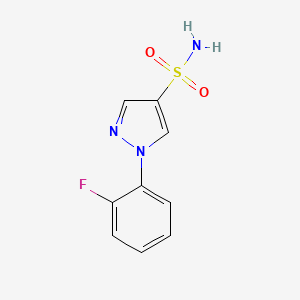
![[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1441582.png)
![4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B1441584.png)

![[(2R,3R,4R,6R)-3-Acetyloxy-2-methyl-6-(2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl)oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B1441586.png)
